5H-Benzo[b]carbazole
Overview
Description
5H-Benzo[b]carbazole is a chemical compound with the molecular formula C16H11N . It is a white to light yellow powder or crystal .
Synthesis Analysis
There are several methods to synthesize 5H-Benzo[b]carbazole. One method involves a sequential Cu-catalyzed Friedel–Crafts alkylation reaction of indoles with 2-(2-(alkynyl)benzylidene)malonates, followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization .Molecular Structure Analysis
The molecular structure of 5H-Benzo[b]carbazole consists of a fused ring system with a nitrogen atom incorporated into one of the rings. The systematic name for this compound is 5H-Benzo[b]carbazole, and its standard InChI is InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H .Chemical Reactions Analysis
5H-Benzo[b]carbazole can undergo various chemical reactions. For instance, it can participate in Cu-catalyzed Friedel–Crafts alkylation reactions . It can also be involved in electropolymerization processes .Physical And Chemical Properties Analysis
5H-Benzo[b]carbazole has a molecular weight of 217.265 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 456.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Electronic Structure and Substitution Reactions
- 5H-Benzo[b]carbazole has been studied for its behavior in various substitution reactions, which provides insights into the electronic structure of the molecule (Hoellinger, Buu‐Hoï, & Mabille, 1968).
Synthesis and Chemical Properties
- A significant advancement in synthesizing 5H-Benzo[b]carbazole derivatives involves iron catalysis in a cascade sequence, highlighting its tolerance to various functional groups and efficient yields (Boominathan et al., 2015).
- The facile synthesis of 5H-benzo[b]carbazol-6-yl ketones through a series of reactions including Cu-catalyzed Friedel-Crafts alkylation and iodine-promoted electrophilic cyclization was developed, yielding products with high efficiency (Wu et al., 2014).
- The palladium-catalyzed C-H arylation process has been utilized for the synthesis of biologically active 5H-benzo[b]carbazole derivatives (Mandal et al., 2017).
Biological and Medicinal Applications
- Research has shown that 5H-benzo[b]carbazoles exhibit potential antitumor activity, with specific derivatives showing comparable in vitro activity to established anticancer agents (Asche et al., 2005).
- 5H-benzo[b]carbazoles have been used in the synthesis of fluorescent switches, demonstrating their potential in molecular switch applications (Ravichandiran, Santhoshkumar, & Vasanthkumar, 2017).
- The compound has also been studied for its photoluminescent properties, indicating its potential use in materials science and light-emitting devices (Xing et al., 2013).
Analytical and Environmental Applications
- A method for the selective determination of trace amounts of 5H-benzo[b]carbazole in various chemicals using zone-melting technique and synchronous fluorescence spectrometry has been developed (Tachibana & Furusawa, 1992).
Safety And Hazards
Future Directions
Carbazole-based compounds, including 5H-Benzo[b]carbazole, have been studied for many years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
properties
IUPAC Name |
5H-benzo[b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOVWIEALGNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179026 | |
Record name | 5H-Benzo(b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Benzo[b]carbazole | |
CAS RN |
243-28-7 | |
Record name | 5H-Benzo[b]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Benzo(b)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Benzo[b]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5H-Benzo(b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-benzo[b]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5H-BENZO(B)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VP75HP3Y | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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